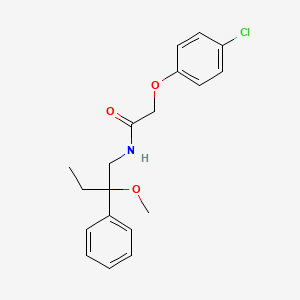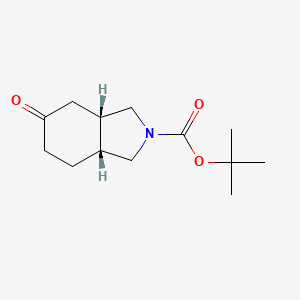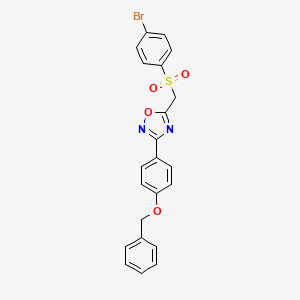
3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as BPO-27, has been synthesized using a variety of methods and has shown promising results in scientific research.
Scientific Research Applications
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been investigated for their corrosion inhibition properties. These compounds have shown potential in protecting mild steel against corrosion in acidic environments. Studies indicate that these derivatives form a protective layer on the steel surface, which can be attributed to both physical and chemical adsorption mechanisms. This characteristic suggests their applicability in industries where metal preservation is critical (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antitubercular Activities
Several studies have focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, showcasing their antimicrobial and antitubercular potential. These compounds have been tested against various bacterial strains, including Gram-negative and Gram-positive bacteria, and have demonstrated moderate to significant activity. This suggests their potential in developing new antimicrobial and antitubercular agents (Khalid et al., 2016).
Antifungal and Enzyme Inhibition
Oxadiazole derivatives have been explored for their antifungal activity and enzyme inhibition capabilities. Studies have shown that these compounds exhibit promising activity against various human pathogenic fungal strains. Molecular docking studies further support their potential as enzyme inhibitors, offering insights into their mechanism of action and the possibility of optimizing these compounds for enhanced antifungal activity (Nimbalkar et al., 2016).
Electronic and Luminescent Properties
The electronic and luminescent properties of 1,3,4-oxadiazole derivatives have been studied, revealing their potential applications in optoelectronic devices. These compounds exhibit significant photoluminescence and can be used as electron-transporting materials in light-emitting diodes (LEDs), enhancing the efficiency of these devices. This application underscores the versatility of oxadiazole derivatives beyond their biological activities (Zhang et al., 2007).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Research on sulfone derivatives containing 1,3,4-oxadiazole moieties has shown effective antibacterial activities against rice bacterial leaf blight. These compounds not only combat the pathogen Xanthomonas oryzae pv. oryzae but also stimulate the plant's defense mechanisms, thereby enhancing resistance against the disease. This application is particularly relevant for agriculture, where controlling bacterial infections is crucial for crop yield and food security (Shi et al., 2015).
properties
IUPAC Name |
5-[(4-bromophenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4S/c23-18-8-12-20(13-9-18)30(26,27)15-21-24-22(25-29-21)17-6-10-19(11-7-17)28-14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUPGLLMMPVSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2715302.png)
![3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2715303.png)

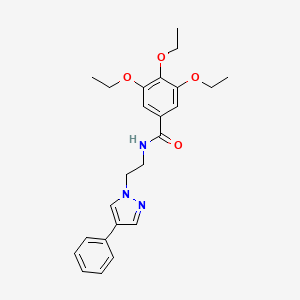
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)
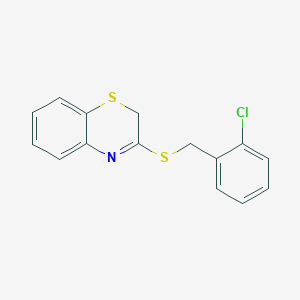
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)
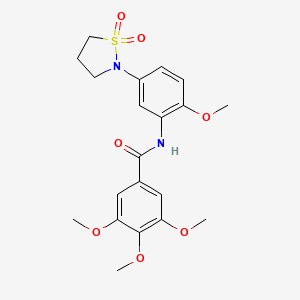
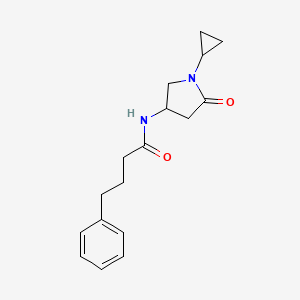
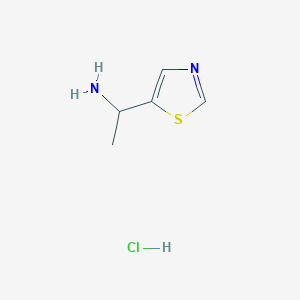
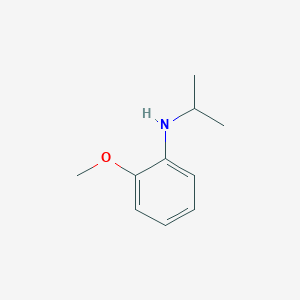
![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)
